Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid: is a complex organic compound with the molecular formula C6H8O4S . This compound is characterized by a bicyclic structure containing a sulfur atom and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclopropanation reactions. One common method includes the use of ethyl diazoacetate and dirhodium(II) catalysts under controlled conditions . The reaction conditions are optimized to achieve high diastereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes with continuous flow systems to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom and ketone groups play a crucial role in its reactivity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but lacks the dioxo groups.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: Contains nitrogen instead of sulfur, used in pharmaceutical research.
Uniqueness: Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its sulfur-containing bicyclic structure and the presence of two ketone groups.
Properties
Molecular Formula |
C6H8O4S |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(1R,5S)-3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5? |
InChI Key |
IUZPVUZQTFUBDQ-NGQZWQHPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CS1(=O)=O |
Canonical SMILES |
C1C2C(C2C(=O)O)CS1(=O)=O |
Origin of Product |
United States |
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